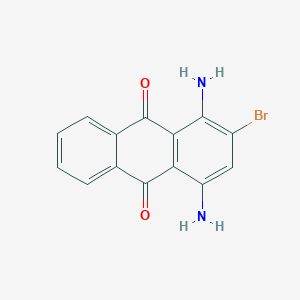

9,10-Anthracenedione, 1,4-diamino-2-bromo-

Description

Contextualizing Substituted Anthracenedione Frameworks in Advanced Organic Chemistry

Substituted 9,10-anthracenediones are a prominent class of aromatic compounds built upon a core structure of three linearly fused benzene (B151609) rings with two ketone groups at positions 9 and 10. researchgate.net This fundamental framework is notable for its planarity and extensive π-conjugation, which imparts distinct chemical and photophysical properties. In advanced organic chemistry, these frameworks are highly valued for their versatility. The anthracenedione scaffold can be systematically modified through various substitution reactions, allowing chemists to fine-tune the molecule's electronic properties, solubility, and biological interactions. ontosight.ai

Historically recognized for their role as dyes and pigments, the applications for substituted anthracenediones have expanded significantly. biointerfaceresearch.comresearchgate.net They are now integral to the development of pharmaceuticals, with derivatives exhibiting anticancer, antimicrobial, and antiviral activities. biointerfaceresearch.comresearchgate.netontosight.ai In the realm of materials science, these frameworks are incorporated into advanced materials such as covalent organic frameworks (COFs), which have applications in photocatalysis, energy storage, and organic electronics. rsc.orgacs.orgrsc.org The ability to introduce a wide array of functional groups onto the stable anthracenedione core makes it a privileged structure in the design of new functional molecules.

Significance of 1,4-Diaminoanthracenediones as Versatile Core Structures

Among the many derivatives of anthracenedione, those bearing amino groups at the 1 and 4 positions (1,4-diaminoanthracenediones) represent a particularly important subclass. biointerfaceresearch.comresearchgate.net The introduction of these two amino groups profoundly influences the electronic landscape of the molecule, enhancing its color properties and potential for intermolecular interactions, such as hydrogen bonding.

These structures are foundational in the synthesis of a wide range of dyes and pigments. biointerfaceresearch.comresearchgate.net Beyond their traditional use in coloration, 1,4-diaminoanthracenediones have become pivotal in medicinal chemistry. The discovery of significant antitumor properties for certain diamino-9,10-anthracenedione derivatives, such as the drug Mitoxantrone, spurred extensive research into this class of compounds for therapeutic applications. biointerfaceresearch.com Their ability to interact with biological macromolecules like DNA and enzymes makes them attractive candidates for drug design. ontosight.ai Furthermore, their utility extends to analytical chemistry, where they are employed as indicators and analytical reagents. biointerfaceresearch.comresearchgate.net The presence of the diamino substituents provides reactive sites for further chemical modification, allowing for the synthesis of complex derivatives with tailored biological or material properties. ontosight.ai

Research Focus on 9,10-Anthracenedione, 1,4-diamino-2-bromo- and its Academic Relevance

The specific compound 9,10-Anthracenedione, 1,4-diamino-2-bromo- is a halogenated aminoanthraquinone derivative that combines the key features of the 1,4-diaminoanthracenedione core with a bromine substituent at the 2-position. This particular combination of functional groups makes it a compound of high academic relevance. The bromine atom serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling and nucleophilic substitution reactions. This allows researchers to build more complex molecules from this core structure.

The academic interest in this compound is also driven by the potential biological activity conferred by its unique structure. Anthraquinone (B42736) derivatives are known to exhibit biological effects, and the specific arrangement of amino and bromo groups in this molecule influences its electronic properties and potential interactions with biological targets. ontosight.ai Research has suggested that the biological activity of similar compounds can be attributed to their ability to generate reactive oxygen species (ROS), which can induce cellular damage and trigger programmed cell death (apoptosis) in cancer cells. Consequently, 9,10-Anthracenedione, 1,4-diamino-2-bromo- serves as an important subject for research aimed at exploring structure-activity relationships and developing new molecules with potential applications in biomedicine and materials science. ontosight.ai

Table 1: Physicochemical Properties of 9,10-Anthracenedione, 1,4-diamino-2-bromo-

| Property | Value |

| IUPAC Name | 1,4-Diamino-2-bromoanthracene-9,10-dione epa.gov |

| Synonyms | 2-Bromo-1,4-diaminoanthraquinone cymitquimica.com |

| Molecular Formula | C₁₄H₉BrN₂O₂ epa.gov |

| Molecular Weight | 317.14 g/mol epa.gov |

| Boiling Point | 582.6°C lookchem.com |

| Flash Point | 306.2°C lookchem.com |

| Density | 1.763 g/cm³ lookchem.com |

| LogP (Lipophilicity) | 3.55 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-diamino-2-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-8-5-9(16)10-11(12(8)17)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWDGUMBUFXBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064980 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10165-31-8 | |

| Record name | 1,4-Diamino-2-bromo-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10165-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010165318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 9,10 Anthracenedione, 1,4 Diamino 2 Bromo Systems

Advanced Microscopic Techniques for Morphological and Surface Analysis

Atomic Force Microscopy (AFM)

Detailed studies utilizing Atomic Force Microscopy (AFM) to characterize the surface morphology, topography, and nanoscale physical properties of 9,10-Anthracenedione, 1,4-diamino-2-bromo- have not been identified in the surveyed scientific literature. AFM analysis is a powerful tool for imaging surfaces at the atomic level and can provide valuable data on thin films, self-assembled monolayers, or crystalline structures. Such investigations would typically yield data on parameters like surface roughness, grain size, and the organization of molecules on a substrate. Despite the utility of this technique, specific research applying it to 9,10-Anthracenedione, 1,4-diamino-2-bromo- is not available.

Scanning Tunneling Microscopy (STM)

Information regarding the characterization of 9,10-Anthracenedione, 1,4-diamino-2-bromo- using Scanning Tunneling Microscopy (STM) is not present in the reviewed literature. STM is a technique used for imaging surfaces at the atomic level and can provide insights into the electronic structure of a material. Studies on other anthraquinone (B42736) derivatives have employed STM to investigate their arrangement on conductive surfaces. elsevierpure.comacs.orgacs.org However, no such studies have been found that specifically focus on the molecular arrangement or electronic properties of 9,10-Anthracenedione, 1,4-diamino-2-bromo-.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

There is a lack of available data from Transmission Electron Microscopy (TEM) or High-Resolution TEM (HRTEM) studies for 9,10-Anthracenedione, 1,4-diamino-2-bromo-. These techniques are typically used to analyze the internal structure, morphology, and crystalline properties of materials at the nanoscale. While electron microscopy has been used to observe the effects of other anthraquinone derivatives on biological molecules like DNA, specific analysis of the morphology or crystal structure of 9,10-Anthracenedione, 1,4-diamino-2-bromo- via TEM or HRTEM has not been reported. nih.gov

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)

No specific data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for 9,10-Anthracenedione, 1,4-diamino-2-bromo- could be located in the surveyed literature. Thermal analysis techniques are crucial for determining the thermal stability, melting point, decomposition temperature, and other phase transitions of a compound. While thermal properties of related compounds like 1,4-diaminoanthraquinone (B121737) have been investigated in certain contexts, this information is not directly applicable to the bromo-substituted derivative. researchgate.net A comprehensive thermal profile, including DSC thermograms and TGA curves with specific transition temperatures and mass loss percentages for 9,10-Anthracenedione, 1,4-diamino-2-bromo-, remains to be documented.

Computational Chemistry and Theoretical Investigations of 9,10 Anthracenedione, 1,4 Diamino 2 Bromo Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying anthraquinone (B42736) derivatives due to its favorable balance of accuracy and computational cost. academie-sciences.frresearchgate.net DFT methods are used to calculate the electronic structure of a molecule, from which a wide range of chemical properties and descriptors can be derived. For substituted anthraquinones, DFT is instrumental in understanding how different functional groups influence the molecule's behavior. researchgate.netrsc.org

The electrochemical behavior of anthraquinone derivatives is central to their application in areas like redox flow batteries and dyes. nih.govnih.gov DFT calculations can reliably predict key electrochemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. researchgate.netmaterialsciencejournal.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and the energy of the first electronic excitation. researchgate.net For 1,4-diaminoanthraquinone (B121737) (a closely related parent compound), the experimental electrochemical energy gap has been determined to be approximately 1.76 eV. researchgate.net The introduction of an electron-withdrawing bromine atom and electron-donating amino groups at specific positions on the anthraquinone core modulates these frontier orbital energies. DFT calculations show that for diaminoanthraquinone (DAAQ) derivatives, HOMO levels are typically raised while LUMO levels are stabilized to varying degrees depending on the substitution pattern. nih.gov This tuning of the HOMO-LUMO gap directly impacts the compound's color and redox potentials. whiterose.ac.uk

Redox potentials can be computationally estimated by calculating the energy difference between the neutral and charged (oxidized or reduced) states of the molecule. Studies on various anthraquinone derivatives have shown that electron-donating groups like amino (-NH2) tend to cause a cathodic shift (making reduction less favorable), while electron-withdrawing groups have the opposite effect. nih.gov DFT provides a framework to systematically investigate these substituent effects and predict how the redox potential of 9,10-Anthracenedione, 1,4-diamino-2-bromo- would compare to other derivatives. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound |

|---|---|---|---|---|

| 1,5-Diaminoanthraquinone | -5.55 | -2.44 | 3.11 | nih.gov |

| 1,4-Diaminoanthraquinone | -5.04 | -3.28 | 1.76 | researchgate.net |

| Substituted Bromo-DAAQ Derivative | -5.37 | -2.83 | 2.54 | nih.gov |

Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational procedure that systematically alters the coordinates of the atoms to find a configuration that corresponds to a minimum on the potential energy surface. mdpi.com For molecules like 9,10-Anthracenedione, 1,4-diamino-2-bromo-, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

DFT methods, often using functionals like B3LYP, are employed to perform this optimization. academie-sciences.frchemrxiv.org The process calculates the forces on each atom and adjusts their positions until these forces are minimized. mdpi.com For this specific compound, key structural features of interest include the planarity of the anthraquinone core, the orientation of the amino groups, and the potential for intramolecular hydrogen bonding between the amino hydrogens and the quinone oxygens, which can influence both stability and spectroscopic properties.

The color of anthraquinone dyes is determined by their absorption of light in the visible region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.gov

The accuracy of TD-DFT predictions depends heavily on the choice of the functional and basis set. Studies on a wide range of anthraquinone derivatives have shown that hybrid functionals like PBE0 and B3LYP, combined with a basis set such as 6-31G(d,p), provide reliable predictions of the maximum absorption wavelength (λmax) when solvent effects are included in the model. researchgate.netnih.gov The electronic transitions in these molecules are typically of a π → π* character. The positions of the amino and bromo substituents are crucial; as auxochromes, the amino groups typically cause a bathochromic (red) shift in λmax, moving the absorption into the visible region and imparting color. nih.govresearchgate.net TD-DFT calculations can quantify these shifts and help rationalize the observed color of the compound. nih.govwhiterose.ac.uk

DFT can also be used to investigate the chemical stability of 9,10-Anthracenedione, 1,4-diamino-2-bromo-. This can be achieved by calculating bond dissociation energies (BDEs) for the weakest bonds in the molecule, such as the C-Br or N-H bonds. A higher BDE indicates a stronger, more stable bond that is less likely to break.

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

While DFT is excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within a larger system, such as in a solvent or interacting with other molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time. rsc.org

For 9,10-Anthracenedione, 1,4-diamino-2-bromo-, MD simulations are particularly useful for understanding solvation effects. The arrangement of solvent molecules around the solute can significantly impact its properties, including its solubility and reactivity. researchgate.net MD can reveal the structure of the solvation shell and identify specific interactions, such as hydrogen bonds between the amino groups and protic solvent molecules. Studies on related anthraquinone dyes have used MD to explore their alignment and interactions within a liquid crystal host. whiterose.ac.uk Similarly, simulations can model how multiple molecules of the compound aggregate in solution, which is crucial for understanding phenomena like dye stacking and its effect on optical properties. dtu.dk

In Silico Prediction Methodologies for Molecular Interactions and Structure-Activity/Property Relationships

In silico methodologies encompass a broad range of computational techniques used to predict the properties and biological activities of molecules. A key approach is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov These models establish a mathematical correlation between a molecule's computed structural or electronic descriptors and an observed property or activity. mdpi.com

For 9,10-Anthracenedione, 1,4-diamino-2-bromo-, a QSAR/QSPR study would begin by calculating a set of molecular descriptors using methods like DFT. These descriptors could include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and topological indices. researchgate.net These calculated descriptors are then correlated with experimental data (e.g., solubility, color fastness, or a specific biological activity) for a series of related compounds. The resulting model can then be used to predict the properties of new or untested molecules, including the target compound. researchgate.net Such models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis, saving significant time and resources. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-based descriptors of compounds with their biological activities or physicochemical properties. nih.gov The fundamental principle is that the structure of a molecule dictates its activity, and structurally similar compounds are expected to exhibit similar activities. nih.gov For derivatives of 9,10-anthracenedione, QSAR studies are instrumental in predicting their potential as therapeutic agents or functional materials.

In a typical QSAR study involving anthraquinone analogues, a dataset of compounds with known activities (e.g., antiplasmodial, antifungal) is used. benthamopen.comnih.govresearchgate.net Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties. Multiple linear regression (MLR) and principal component regression (PCR) are common statistical methods used to build the QSAR models. benthamopen.comresearchgate.net

For instance, studies on 9,10-anthraquinone analogues have explored their antiplasmodial activity. benthamopen.comresearchgate.net While these models sometimes have moderate regression coefficients and predictive power, they can still offer valuable insights. benthamopen.com Descriptors such as dipole moment and various chemoinformatic indices have been shown to have a negative contribution to the antiplasmodial activity of some 9,10-anthraquinones. benthamopen.com The selection of descriptors is a critical step, often involving techniques to reduce complexity and avoid overfitting by removing features with low variance or high collinearity. nih.gov

Table 1: Examples of Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. |

| Topological | Balaban Mean Square Distance Index (MSD) | Molecular size, shape, and degree of branching. researchgate.net |

| Constitutional | Number of Sulfur atoms (nS) | The count of specific atoms within the molecule. researchgate.net |

| Physicochemical | LogP | Lipophilicity and partitioning between octanol (B41247) and water. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |

Application of Machine Learning and Deep Learning in SAR/QSPR

The integration of machine learning (ML) and deep learning has significantly advanced the capabilities of Structure-Activity Relationship (SAR) and QSPR models. nih.gov These advanced computational techniques can handle complex, non-linear relationships between molecular descriptors and activity that may be missed by traditional statistical methods. nih.govscielo.br ML-based QSAR models are now widely used in drug design, property prediction, and virtual screening. nih.gov

Machine learning algorithms like Support Vector Machines (SVMs) and Random Forests (RFs) have been successfully applied to build predictive models for various biological targets. nih.gov These models learn from a training set of compounds to identify the key structural features that are most important for a specific activity. nih.gov Feature selection remains a crucial step to improve model accuracy and prevent overfitting. nih.gov

Deep learning, a subset of machine learning, utilizes neural networks with many layers to learn from vast amounts of data. This approach has the potential to automatically learn relevant features from molecular representations, reducing the reliance on pre-calculated descriptors. nih.gov For complex systems like substituted anthraquinones, ML and deep learning can provide more accurate predictions and offer new insights for designing novel compounds with enhanced properties. scielo.brarxiv.org

Table 2: Typical Workflow for Machine Learning-Based QSAR Modeling

| Step | Description | Example Techniques |

| 1. Data Curation | Collection and preparation of a dataset of molecules with known activities. | ChEMBL, PubChem databases. |

| 2. Descriptor Calculation | Generation of numerical representations (descriptors) of the molecular structures. | 2D/3D descriptors, molecular fingerprints. nih.gov |

| 3. Feature Selection | Selection of the most relevant descriptors to build a robust model. | Correlation-based filters, recursive feature elimination. nih.gov |

| 4. Model Training | Training a machine learning algorithm on a subset of the data. | Random Forest, Support Vector Machines (SVM), Deep Neural Networks. nih.gov |

| 5. Model Validation | Evaluating the predictive performance of the model on an independent test set. | Cross-validation, calculation of metrics like R², q². |

| 6. Prediction | Using the validated model to predict the activity of new, untested compounds. | Virtual screening of chemical libraries. |

Molecular Docking Simulations for Mechanistic Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com It is widely used in drug discovery to understand how potential drug candidates, such as 9,10-Anthracenedione, 1,4-diamino-2-bromo-, might interact with a biological target, typically a protein or enzyme, at the atomic level. nanobioletters.com

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nanobioletters.com

For anthraquinone derivatives, molecular docking studies have been performed to investigate their potential as antifouling agents by assessing their interaction with bacterial proteins or as antimalarial agents by targeting enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nanobioletters.comfrontiersin.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nanobioletters.comnih.gov This information is invaluable for understanding the mechanism of action and for rationally designing more potent and selective inhibitors. nanobioletters.com

Table 3: Illustrative Molecular Docking Results for an Anthraquinone Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| PfDHODH (example) | -9.2 | LYS-229, SER-477 | Hydrogen Bond |

| PfDHODH (example) | -9.2 | ARG-265 | Pi-Cation |

| Kinase (hypothetical) | -8.5 | LEU-83, VAL-91 | Hydrophobic Interaction |

| Kinase (hypothetical) | -8.5 | ASP-145 | Hydrogen Bond |

Quantum Chemical Descriptors for High-Throughput Screening and Rational Design

Quantum chemical calculations provide highly accurate descriptors that can capture the electronic nature of molecules, which is fundamental to their reactivity and intermolecular interactions. researchgate.net These descriptors are increasingly used in high-throughput virtual screening (HTVS) and the rational design of new molecules. annualreviews.orgbiopharmatrend.com By calculating properties derived from the molecular wavefunction, researchers can gain a deeper understanding of structure-property relationships. acs.org

Commonly used quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. Other descriptors include electrostatic potential, atomic charges, and dipole moments, which describe the charge distribution and polarity of the molecule. researchgate.net

For anthraquinone derivatives, these descriptors are crucial for designing molecules with specific optoelectronic properties for applications like organic-based flow batteries or as dyes. annualreviews.orgacs.org In drug discovery, they can help in building more accurate QSAR models and in selecting candidate molecules with a higher probability of being active. researchgate.net The use of quantum chemistry in computational funnels allows for the efficient screening of large virtual libraries, focusing experimental efforts on the most promising candidates. annualreviews.org

Table 4: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance in Molecular Design |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating capacity and susceptibility to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting capacity and susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | ΔE | Indicator of chemical reactivity, kinetic stability, and optical properties. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |

| Electron Affinity | EA | Energy released when an electron is added; indicates ability to accept an electron. acs.org |

| Ionization Potential | IP | Energy required to remove an electron; indicates susceptibility to oxidation. |

Redox Chemistry and Electrochemical Behavior of 9,10 Anthracenedione, 1,4 Diamino 2 Bromo

Fundamental Electrochemical Characteristics of Substituted Anthraquinones

The fundamental electrochemical behavior of anthraquinones is centered on the two carbonyl groups of the central quinone ring. In non-aqueous electrolytes, these compounds typically undergo two distinct and sequential one-electron reductions. rsc.org The first reduction forms a radical anion, and the second reduction yields a dianion. This two-electron transfer process is a key feature that makes them attractive for energy storage applications. rsc.org

For 1,4-diaminoanthraquinone (B121737) (DAAQ) derivatives, the electrochemical activity is not limited to the reduction of the quinone core. The amino groups at the 1- and 4-positions are also redox-active and can undergo oxidation, typically through two subsequent one-electron steps, resulting in the formation of a divalent diimine cation. nih.gov This allows for up to five accessible oxidation states (two reduced, one neutral, and two oxidized), making compounds like 9,10-Anthracenedione, 1,4-diamino-2-bromo- potentially suitable for use in both the negative (anolyte) and positive (catholyte) electrolytes of a symmetric redox flow battery. nih.gov

Influence of Substituents on Redox Potentials and Electrochemical Windows

The redox potential of an anthraquinone (B42736) derivative is highly tunable through the addition of functional groups to the aromatic rings. nih.gov These substituents alter the electron density of the molecule, thereby making it easier or harder to reduce or oxidize. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like amino (–NH₂) and hydroxyl (–OH) increase the electron density on the anthraquinone core. nih.govsdu.dk This increased electron density makes the addition of an electron (reduction) more difficult, which shifts the reduction potential to more negative values. rsc.orgsdu.dk

Electron-Withdrawing Groups (EWGs): Groups like halogens (e.g., –Br), cyano (–CN), or nitro (–NO₂) decrease the electron density on the core. nih.govsdu.dk This makes the molecule more amenable to accepting electrons, thus shifting the reduction potential to more positive values. sdu.dk

In the case of 9,10-Anthracenedione, 1,4-diamino-2-bromo- , the molecule possesses two strong EDGs (the 1,4-diamino groups) and one EWG (the 2-bromo group). The strong electron-donating nature of the two amino groups is expected to be the dominant influence, leading to a net shift of the reduction potential to a more negative value compared to unsubstituted anthraquinone. However, the presence of the electron-withdrawing bromine atom would counteract this effect to some extent, making the reduction potential of 9,10-Anthracenedione, 1,4-diamino-2-bromo- likely less negative than that of 1,4-diaminoanthraquinone itself.

To illustrate these principles, the following table shows representative redox potentials for similarly substituted anthraquinone compounds.

| Compound | Substituent Type | First Reduction Potential (E1/2 vs. Fc+/Fc) nih.gov | Effect on Redox Potential |

|---|---|---|---|

| Anthraquinone (Unsubstituted) | N/A | -1.32 V | Baseline |

| Diphenylamine-substituted Anthraquinone | Electron-Donating (Amino-type) | -1.43 V | Negative Shift (Harder to reduce) |

| Halogen-substituted Anthraquinone (General) | Electron-Withdrawing | More positive than baseline | Positive Shift (Easier to reduce) sdu.dk |

Note: Specific potential for a halogen-substituted derivative under identical conditions was not available in the provided sources, but the expected effect is a positive shift.

Electrochemical Reversibility and Stability Studies

For applications in energy storage, the stability of the redox-active molecule and the reversibility of its electron transfer reactions are critical. nih.gov Poor reversibility or chemical degradation of the active species leads to capacity fade over time, limiting the battery's lifespan. chemrxiv.org

Anthraquinone derivatives, particularly 1,4-diaminoanthraquinones, have been shown to exhibit highly reversible redox reactions for both the reduction of the quinone core and the oxidation of the amino groups. nih.govresearchgate.net The aromatic structure helps to stabilize the resulting charged species through electron delocalization. nih.gov

However, the stability of the charged radical anions and dianions can be a concern, especially in non-aqueous solvents. nih.gov Decomposition of these species is a known failure mechanism. chemrxiv.org For 9,10-Anthracenedione, 1,4-diamino-2-bromo-, while the 1,4-diamino structure suggests good potential for reversibility, its long-term stability across all oxidation states would need to be confirmed experimentally to assess its viability for practical applications.

Mechanistic Investigations of Ion Interactions within Electrolytic Systems (e.g., Lithium Ion Pairing)

In non-aqueous electrolytic systems, such as those used in lithium-ion batteries, the cations of the supporting electrolyte (e.g., Li⁺) can interact with the reduced forms of the anthraquinone. This phenomenon, known as ion pairing, involves the formation of a complex between the negatively charged radical anion or dianion and the positively charged lithium ion. nih.govuea.ac.uk

This complexation stabilizes the reduced species. researchgate.net Thermodynamically, this stabilization makes the reduction process more favorable, resulting in a positive shift of the measured redox potential. nih.gov The primary sites for this interaction are the electron-rich carbonyl oxygen atoms of the anthraquinone core. researchgate.net Computational studies suggest that intramolecular bonds can also form between lithium ions and electronegative atoms on substituent groups, further enhancing stability and increasing the redox potential. researchgate.net

For 9,10-Anthracenedione, 1,4-diamino-2-bromo-, it is expected that upon reduction in a lithium-containing electrolyte, its radical anion and dianion would form ion pairs with Li⁺ cations. This interaction would increase its operational voltage as a cathode material in a lithium battery.

pH-Dependence of Redox Properties in Aqueous and Non-Aqueous Systems

In aqueous or other protic solutions, the redox chemistry of anthraquinones is often dependent on the pH of the electrolyte. The reduction of the carbonyl groups is frequently coupled with the uptake of protons from the solution in a process known as proton-coupled electron transfer (PCET). researchgate.net

This pH dependence means that the redox potential of the compound changes as the pH is varied. Typically, the midpoint potential (E₁/₂) shifts to more negative values as the pH increases (becomes more alkaline). dtu.dk This relationship is often linear over specific pH ranges, with a slope that can provide insight into the number of protons and electrons involved in the reaction. For many quinone systems, a slope of approximately -59 mV per pH unit is observed, which is indicative of a process involving an equal number of protons and electrons (e.g., a 2e⁻, 2H⁺ process). dtu.dk

Given the presence of two carbonyl groups and two basic amino groups, the redox behavior of 9,10-Anthracenedione, 1,4-diamino-2-bromo- is expected to be highly pH-dependent in aqueous systems. The carbonyls act as proton acceptors upon reduction, and the amino groups can be protonated or deprotonated depending on the solution's acidity, adding complexity to its electrochemical profile across different pH values.

Structure Property Relationships in 9,10 Anthracenedione, 1,4 Diamino 2 Bromo Systems

Correlations Between Molecular Architecture and Spectroscopic Signatures

The spectroscopic properties of 9,10-anthracenedione, 1,4-diamino-2-bromo- are directly governed by its molecular architecture. The anthraquinone (B42736) core is a chromophore, and the substituents significantly modulate its interaction with electromagnetic radiation. The amino groups at the 1 and 4 positions act as powerful auxochromes, causing a significant bathochromic (red) shift in the absorption spectrum compared to the unsubstituted anthraquinone. This is due to the delocalization of the nitrogen lone pair electrons into the π-system of the anthraquinone ring, which raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, allowing the molecule to absorb lower-energy, longer-wavelength light, which is characteristic of intramolecular charge transfer (ICT) transitions. acs.orgresearchgate.netresearchgate.net

The bromine atom at the 2-position, being electron-withdrawing and having a large atomic radius, further influences the electronic transitions. While it can cause a slight hypsochromic (blue) shift by lowering the LUMO energy, its primary effect is often observed in the fine-tuning of the absorption maxima and the molar absorptivity. The combination of these substituents results in strong absorption in the visible region of the spectrum. nih.gov The planarity of the anthraquinone core is essential for these extensive π-π* and n-π* transitions. nih.gov

Spectroscopic studies of related amino-anthraquinones reveal that the solvent environment can also play a critical role. In polar solvents, the charge-transfer character of the transitions is enhanced, often leading to further shifts in the absorption maxima. acs.org Intramolecular hydrogen bonding between the amino groups' hydrogen atoms and the adjacent quinone oxygen atoms imparts rigidity to the structure, which can influence the sharpness and intensity of the spectroscopic bands. researchgate.net

Below is a table summarizing typical spectroscopic data for the parent compound, 1,4-diaminoanthraquinone (B121737), which serves as a baseline for understanding the effects of the bromo- substitution.

| Property | Data for 1,4-diaminoanthraquinone |

| Molecular Formula | C₁₄H₁₀N₂O₂ nist.govnih.gov |

| Molecular Weight | 238.24 g/mol nist.govnih.gov |

| Appearance | Dark violet solid nih.gov |

| λmax (Visible) | Typically in the range of 550-590 nm, depending on the solvent. |

Impact of Substitution Patterns on Electrochemical Performance and Electron Transfer

The substitution pattern on the anthraquinone nucleus is a determining factor in its electrochemical behavior, particularly its redox potentials and electron transfer kinetics. Anthraquinones are known for their ability to undergo reversible two-electron, two-proton reduction processes. bohrium.com The amino groups at the 1 and 4 positions are electron-donating, which increases the electron density on the quinone ring. This makes the molecule easier to oxidize and harder to reduce, resulting in a cathodic (more negative) shift of its reduction potential compared to unsubstituted anthraquinone.

Conversely, the bromo group at the 2-position is electron-withdrawing. This effect counteracts the influence of the amino groups to some extent. The inductive effect of the bromine atom pulls electron density away from the ring, making the molecule more susceptible to reduction. Therefore, the reduction potential of 9,10-Anthracenedione, 1,4-diamino-2-bromo- is expected to be at a less negative potential than its non-brominated counterpart, 1,4-diaminoanthraquinone. This fine-tuning of redox potentials is a key strategy in the design of materials for applications like redox flow batteries and electrochromic devices. bohrium.comnih.gov

| Compound | Expected Effect on Reduction Potential (vs. Unsubstituted Anthraquinone) | Key Influencing Factors |

| 1,4-Diaminoanthraquinone | More Negative | Electron-donating nature of two amino groups. |

| 9,10-Anthracenedione, 1,4-diamino-2-bromo- | Less Negative than 1,4-diaminoanthraquinone | Electron-withdrawing bromo group counteracting the amino groups. |

Influence of Amino and Bromo Groups on Electronic Structure and Reactivity Profiles

The electronic structure and reactivity of the anthraquinone core are profoundly modified by the interplay between the electron-donating amino groups and the electron-withdrawing bromo group. The amino groups at the 1 and 4 positions donate electron density into the aromatic system through resonance, activating the ring towards certain reactions and influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This donation raises the HOMO energy, making the molecule a better electron donor. researchgate.net

This combination of substituents creates a "push-pull" system within the molecule. The electron-donating amino groups "push" electron density into the ring, while the electron-withdrawing bromo group and the quinone carbonyls "pull" it. This electronic polarization is key to the molecule's properties, including its color, redox potential, and intermolecular interactions. The reactivity is also position-dependent; for example, the bromine atom can be a site for nucleophilic substitution reactions, such as the Ullmann condensation, allowing for the introduction of various other functional groups. researchgate.net

Summary of Electronic Effects:

Amino Groups (1,4-positions):

Strong electron-donating effect (+R > -I).

Increase HOMO energy level.

Activate the ring towards electrophilic substitution (directing ortho/para, though positions are filled).

Bromo Group (2-position):

Lowers LUMO energy level.

Deactivates the ring towards electrophilic substitution.

Provides a reactive site for nucleophilic substitution.

Molecular Design Principles for Tailored Properties (e.g., Solubility, Stability)

The design of anthraquinone derivatives with specific properties like solubility and stability hinges on the strategic selection and placement of functional groups. nih.gov For 9,10-Anthracenedione, 1,4-diamino-2-bromo-, the core structure provides high chemical and thermal stability, a characteristic feature of anthraquinone dyes. acs.orgresearchgate.net However, the planarity and aromaticity that contribute to this stability also lead to strong intermolecular π-π stacking, which often results in poor solubility in common solvents. nih.gov

To enhance solubility, several molecular design strategies can be employed. One common approach is the introduction of bulky or flexible alkyl chains onto the amino groups. These chains disrupt the planar stacking of the molecules, thereby weakening the intermolecular forces and improving solubility in organic solvents. nih.gov For example, introducing groups like 2-ethylhexyl or oligoethylene glycol chains can dramatically increase solubility. nih.gov Another strategy is to add ionizable groups, such as sulfonic acid groups, to render the molecule water-soluble, which is a common practice for creating acid dyes. britannica.com

The stability of the molecule can also be tailored. While the anthraquinone core is robust, the substituents can be liable to degradation under certain conditions, such as high pH or UV light exposure. The choice of substituents can enhance photostability. researchsolutions.com The inherent properties of the 1,4-diamino substitution pattern contribute to the compound's stability and are a reason for its use in creating durable dyes. researchgate.net Computational modeling, such as density functional theory (DFT), is increasingly used to predict the properties of new anthraquinone designs before synthesis, allowing for a more efficient exploration of potential structures with desired characteristics for applications ranging from advanced materials to pharmaceuticals. electrochemsci.orgrsc.org

| Property to Tailor | Design Principle | Example Modification |

| Increased Solubility (Organic Solvents) | Disrupt π-π stacking; increase entropy of dissolution. | Attach bulky/flexible alkyl chains to amino groups (e.g., 2-ethylhexyl). nih.gov |

| Increased Solubility (Aqueous Solvents) | Introduce ionizable functional groups. | Add sulfonic acid (-SO₃H) groups to the aromatic ring. britannica.com |

| Modified Redox Potential | Add electron-donating or electron-withdrawing groups. | Introduction of hydroxyl groups or additional halogens. electrochemsci.org |

| Color Tuning | Modify the HOMO-LUMO gap via auxochromes. | Vary the nature and position of amino or hydroxyl substituents. acs.org |

| Enhanced Stability | Select robust substituents; protect reactive sites. | Arylamino groups can improve stability over alkylamino groups. researchgate.net |

Applications of 9,10 Anthracenedione, 1,4 Diamino 2 Bromo in Advanced Functional Materials and Energy Systems

Materials for Electrochemical Energy Storage

The electrochemical properties of the anthraquinone (B42736) family, characterized by reversible redox reactions, make them highly suitable for energy storage devices. Derivatives of 1,4-diaminoanthraquinone (B121737) (DAAQ) are of particular interest due to their multiple accessible oxidation states.

Derivatives of 1,4-diaminoanthraquinone (DAAQ) are considered a promising class of molecules for non-aqueous redox flow batteries (RFBs). nih.govresearchgate.net The core anthraquinone unit undergoes two reversible one-electron reductions, while the amino groups at the 1- and 4-positions can be oxidized in two subsequent one-electron steps. nih.gov This behavior allows the same molecule to potentially act as both the anolyte (negative electrolyte) and catholyte (positive electrolyte) in a symmetric RFB, simplifying the battery design and mitigating issues of cross-contamination. nih.gov

A significant challenge for DAAQs in RFB applications is their typically low solubility in the polar organic solvents used as electrolytes, which limits the achievable energy density. nih.govresearchgate.netacs.org Research has shown that modifying the amino groups with solubilizing chains, such as oligoethylene glycol ethers, can dramatically increase solubility. nih.gov For instance, the derivative 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ) is miscible in any ratio with polar solvents like acetonitrile. acs.org

While direct studies on 9,10-Anthracenedione, 1,4-diamino-2-bromo- in RFBs are limited, its DAAQ structure provides the necessary redox-active core. The amino groups could be functionalized with solubilizing chains to enhance performance in non-aqueous RFBs. The electron-withdrawing nature of the bromine atom may also modulate the redox potentials of the anthraquinone core, offering a pathway to fine-tune the battery's cell voltage.

Table 1: Electrochemical Properties of Selected 1,4-Diaminoanthraquinone (DAAQ) Derivatives for RFB Applications

| Compound Name | Redox Couples (vs. Ag+/Ag) | Solvent/Electrolyte | Key Findings |

| Disperse Blue 134 (1,4-bis(isopropylamino)anthraquinone) | Four reversible redox couples observed. nih.gov | Acetonitrile/Toluene | Showed high reversibility for all four redox couples, enabling a theoretical cell voltage of 2.7 V. nih.gov |

| Et-DEG-DAAQ (1,4-bis((2-(2-ethoxyethoxy)ethyl)amino)anthracene-9,10-dione) | O2: +0.86 V, O1: +0.34 V, R2: -1.39 V, R3: -1.75 V. nih.gov | Acetonitrile | Oligoethylene glycol ether chains significantly improve solubility in polar organic electrolytes. nih.gov |

| Me-TEG-DAAQ (1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione) | O2: +0.84 V, O1: +0.35 V, R2: -1.40 V, R3: -1.76 V. nih.gov | Acetonitrile | Extremely high solubility; miscible in any ratio with polar organic solvents. nih.govacs.org |

The use of organic molecules as electrode materials in rechargeable batteries, such as lithium-ion batteries (LIBs), offers advantages like material sustainability and structural diversity. However, a major drawback is the dissolution of small organic molecules into the liquid electrolyte, leading to rapid capacity fading. ustb.edu.cn A common strategy to overcome this is to immobilize the organic redox-active units.

Research on related compounds, such as 2,6-diaminoanthraquinone (B87147) (2,6-AAQ), has shown that creating a composite with a conductive substrate like reduced graphene oxide (rGO) can produce a stable cathode material for LIBs. ustb.edu.cn In these composites, covalent bonds between the diaminoanthraquinone and rGO prevent dissolution, while the graphene network ensures high electronic conductivity. ustb.edu.cn The resulting material exhibits high initial discharge capacity and excellent capacity retention over hundreds of cycles. ustb.edu.cn

For 9,10-Anthracenedione, 1,4-diamino-2-bromo-, a similar approach could be employed. Its amino groups can form covalent bonds with functionalized carbon substrates, anchoring the redox-active anthraquinone core to create a stable electrode. This would prevent its dissolution in the battery's electrolyte, a critical step for achieving long cycle life. While specific studies on this compound in ammonium-ion batteries are not prevalent, the general principles of immobilizing organic redox-active materials apply, suggesting a potential pathway for its use in such systems. researchgate.net

Supercapacitors store energy through either electrical double-layer capacitance (EDLC) or pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface. Anthraquinone derivatives are excellent candidates for pseudocapacitive materials due to their rapid and reversible redox chemistry.

Composites of 2,6-diaminoanthraquinone (DQ) covalently bonded to graphene have been shown to be highly effective supercapacitor electrodes. rsc.org The graphene component provides a high surface area for double-layer capacitance and excellent conductivity, while the DQ molecules contribute significant Faradaic pseudocapacitance. rsc.org Such composite materials have demonstrated high specific capacitance, excellent rate capability, and good cycling stability. rsc.org An asymmetric supercapacitor constructed using a DQ-graphene composite as the negative electrode successfully powered light-emitting diodes, proving its practical energy storage capability. rsc.org

Given these findings, 9,10-Anthracenedione, 1,4-diamino-2-bromo- could be similarly integrated with conductive carbon nanostructures. Its amino groups provide the necessary handles for covalent attachment, which would ensure the stability of the electrode while leveraging the fast redox reactions of the anthraquinone core for high pseudocapacitive energy storage.

Integration into Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)

Incorporating redox-active molecules like 9,10-Anthracenedione, 1,4-diamino-2-bromo- into the rigid, porous structures of POPs and COFs is a highly effective strategy to create stable, high-performance electrode materials. arabjchem.org This approach fundamentally solves the problem of material dissolution while creating a porous architecture that facilitates rapid ion transport. arabjchem.orgresearchgate.net The specific functional groups on 9,10-Anthracenedione, 1,4-diamino-2-bromo- make it an ideal monomer for constructing these advanced polymer networks.

The bromine atom serves as an excellent leaving group for various palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, which are commonly used to form the rigid C-C bonds that constitute POPs. arabjchem.org Simultaneously, the two amino groups can react with multifunctional aldehydes to form crystalline COFs through reversible imine bond formation. diva-portal.org

When designing materials for energy storage, there is often a trade-off between solubility (desired for flow batteries) and stability (required for solid electrodes). The structure of 9,10-Anthracenedione, 1,4-diamino-2-bromo- offers pathways to address both.

For Soluble Materials (RFBs): As discussed previously, the primary strategy is molecular modification. The amino groups of the compound can be functionalized with polar side chains, such as oligoethylene glycol ethers, to dramatically increase solubility in the organic electrolytes used in non-aqueous RFBs. nih.govresearchgate.net

For Insoluble Materials (Solid Electrodes): The most robust strategy for achieving structural stability is polymerization. By using 9,10-Anthracenedione, 1,4-diamino-2-bromo- as a monomer to build POPs or COFs, the redox-active anthraquinone unit becomes an integral part of an insoluble, cross-linked polymer network. arabjchem.org This inherently prevents the active material from dissolving in the battery electrolyte, leading to significantly enhanced cycling stability for applications in lithium-ion batteries and supercapacitors. ustb.edu.cnarabjchem.org

The performance of POP and COF electrodes is highly dependent on their porosity and specific surface area, which govern the accessibility of redox sites to electrolyte ions. nih.gov These properties can be precisely controlled through the selection of monomers and polymerization conditions. rsc.orgrsc.org

By reacting a planar monomer like 9,10-Anthracenedione, 1,4-diamino-2-bromo- with linkers of different geometries (e.g., linear, trigonal, or tetrahedral), it is possible to create polymers with a wide range of pore sizes and surface areas. nih.gov For instance, combining this diamino-functional monomer with a tri-aldehyde linker can lead to the formation of a 2D COF with a defined, porous structure. diva-portal.org Fine-tuning the reaction conditions can further influence the polymer's morphology, leading to materials with optimized ion diffusion pathways and a high density of accessible redox-active sites, thereby maximizing their energy storage performance. nih.gov

Components in Photoelectrochemical Cells and Solar Energy Conversion Devices

The core structure of 9,10-Anthracenedione, 1,4-diamino-2-bromo-, the anthraquinone scaffold, is known for its light-absorbing capabilities, a fundamental requirement for components in solar energy conversion devices. Anthraquinone derivatives are being explored for their utility in this domain, although their performance can be influenced by various structural modifications.

The presence of amino groups at the 1 and 4 positions and a bromine atom at the 2 position on the anthraquinone core of 9,10-Anthracenedione, 1,4-diamino-2-bromo- can significantly modulate its electronic properties. The amino groups act as electron donors, enhancing the molecule's ability to absorb light in the visible spectrum, a crucial feature for a photosensitizer in a dye-sensitized solar cell (DSSC). The bromine atom, being electron-withdrawing, can influence the molecule's energy levels, potentially facilitating charge separation and transfer processes that are vital for efficient solar energy conversion.

Below is a table summarizing the potential photophysical and electrochemical properties of 9,10-Anthracenedione, 1,4-diamino-2-bromo- relevant to solar energy applications, based on data for related compounds.

| Property | Potential Value/Characteristic | Rationale |

| Absorption Maximum (λmax) | Broad absorption in the visible region | The extended π-system of the anthraquinone core combined with amino groups typically leads to significant visible light absorption. |

| HOMO Level | Relatively high | The presence of electron-donating amino groups raises the Highest Occupied Molecular Orbital (HOMO) energy level. |

| LUMO Level | Potentially tunable | The electron-withdrawing bromine atom and carbonyl groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, affecting the band gap. |

| Electron Injection Efficiency | Variable | Dependent on the alignment of the dye's LUMO with the conduction band of the semiconductor; the inherent electron-accepting nature of the anthraquinone core can be a limiting factor. |

| Photostability | Good | Anthraquinone derivatives are generally known for their good stability under illumination. |

Development of Organic Semiconductors and Optoelectronic Materials

The field of organic electronics is continually seeking new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Anthraquinone derivatives are considered attractive scaffolds for these applications due to their inherent electron-accepting properties. beilstein-journals.org

The molecular structure of 9,10-Anthracenedione, 1,4-diamino-2-bromo- suggests its potential as an n-type or ambipolar organic semiconductor. The electron-deficient anthraquinone core can facilitate electron transport, a key characteristic for n-type materials. The amino and bromo substituents can influence the molecular packing in the solid state, which is a critical determinant of charge carrier mobility. The planar nature of the anthraquinone ring system can promote π-π stacking, creating pathways for efficient charge transport.

Furthermore, the introduction of a bromine atom can enhance inter- and intramolecular interactions, potentially leading to more ordered thin films and improved device performance. The tunable electronic properties of this compound, achieved through the interplay of the amino and bromo groups, could also be leveraged in the design of organic light-emitting materials, where the emission color and efficiency are dependent on the molecule's energy levels.

Research on related diaminoanthraquinone compounds has shown that they can exhibit space-charge-limited conduction, a characteristic of semiconducting materials. researchgate.net The transport properties are influenced by trap states, which can be affected by the specific substituents on the anthraquinone core.

The table below outlines the prospective semiconductor properties of 9,10-Anthracenedione, 1,4-diamino-2-bromo-, extrapolated from studies on analogous compounds.

| Property | Potential Characteristic | Rationale |

| Charge Transport Type | Potentially n-type or ambipolar | The electron-deficient anthraquinone core is conducive to electron transport, while the amino groups could introduce some hole-transporting character. |

| Charge Carrier Mobility | Dependent on solid-state packing | The planar structure could facilitate π-stacking, but the bromo and amino groups will influence the final molecular arrangement and, consequently, mobility. |

| Electron Affinity | Relatively high | The electron-withdrawing nature of the anthraquinone core and the bromine atom would lead to a high electron affinity, which is beneficial for n-type conduction. |

| Thin Film Morphology | Potentially crystalline | The rigid structure and potential for intermolecular interactions via hydrogen bonding (from amino groups) and halogen bonding (from the bromine atom) could promote ordered film growth. |

| Optical Band Gap | Tunable | The combination of donor and acceptor groups allows for the tuning of the optical band gap, which is important for optoelectronic applications. |

Future Research Horizons for 9,10-Anthracenedione, 1,4-diamino-2-bromo-: An Emerging Platform for Advanced Materials

The organic compound 9,10-Anthracenedione, 1,4-diamino-2-bromo-, a substituted anthraquinone, is poised at the forefront of materials science innovation. Traditionally valued in the dye industry for its chromatic properties, this molecule's unique electronic and structural characteristics are now being recognized as a foundation for next-generation functional materials. As researchers pivot from its classical applications, a new era of inquiry is dawning, focused on unlocking its full potential through sustainable synthesis, advanced characterization, computational modeling, and novel material design. This article explores the emerging research avenues that are set to define the future of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.